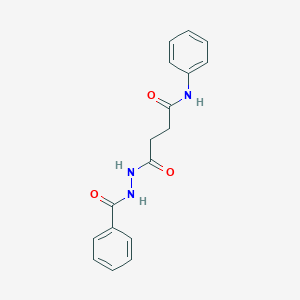![molecular formula C19H21IN2O4S B324928 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B324928.png)
3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C19H21IN2O4S and a molecular weight of 500.4 g/mol. This compound is characterized by the presence of an iodine atom, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The nitro group is reduced to an amine using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin and hydrochloric acid.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Iodine, oxidizing agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the nitro group would yield an amine.
Scientific Research Applications
3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on various cellular pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-iodo-4-methoxypyridine: Similar in structure but lacks the piperidinylsulfonyl group.
3-iodo-4-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide: Similar but with a different substitution pattern on the benzamide core.
Uniqueness
3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the piperidinylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21IN2O4S |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C19H21IN2O4S/c1-26-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
InChI Key |
RQELMWJJMDBUEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324845.png)
![4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324847.png)
![4-oxo-4-[2-(phenoxyacetyl)hydrazino]-N-phenylbutanamide](/img/structure/B324850.png)
![4-[2-(4-fluorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324855.png)
![4-[2-(4-Anilino-4-oxobutanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B324857.png)
![4-[2-(2-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324858.png)
![4-[2-(4-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324860.png)

![4-[2-(3-methylbenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324862.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324863.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B324865.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanamide](/img/structure/B324866.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazino]butanamide](/img/structure/B324869.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B324870.png)
